2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C19H17FN2O3 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H17FN2O3/c20-17-8-1-2-9-18(17)25-14-19(23)22(13-16-7-5-11-24-16)12-15-6-3-4-10-21-15/h1-11H,12-14H2 |
InChI Key |
ZHHCUPAEHHUAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-Fluorophenoxy)acetic Acid
The 2-fluorophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr).
Procedure :
- Reactants : 2-Fluorophenol (1.0 equiv), chloroacetic acid (1.2 equiv).
- Conditions : K₂CO₃ (2.5 equiv), DMF, 80°C, 12 h.
- Yield : 78–85% after recrystallization (ethanol/water).
Characterization :
Conversion to Acid Chloride
The carboxylic acid is activated for amide coupling:
Procedure :
Synthesis of N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)amine
The diamine intermediate is prepared via reductive amination:
Procedure :
- Reactants : Furan-2-ylmethylamine (1.0 equiv), pyridine-2-carbaldehyde (1.1 equiv).
- Conditions : NaBH₄ (1.5 equiv), MeOH, 0°C → RT, 6 h.
- Yield : 70–75% after column chromatography (SiO₂, EtOAc/hexane 1:3).
Characterization :
Amide Coupling
The final step involves coupling the acid chloride with the diamine:
Procedure :
- Reactants : 2-(2-Fluorophenoxy)acetyl chloride (1.0 equiv), N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)amine (1.1 equiv).
- Conditions : Et₃N (2.0 equiv), DCM, 0°C → RT, 12 h.
- Yield : 65–72% after purification (SiO₂, CH₂Cl₂/MeOH 9:1).
Optimization Notes :
Alternative Routes and Comparative Analysis
One-Pot Alkylation-Amidation
Procedure :
Solid-Phase Synthesis
Procedure :
- Support : Wang resin-bound 2-(2-fluorophenoxy)acetic acid.
- Conditions : HATU (1.2 equiv), DIPEA (2.0 equiv), sequential alkylation with furan-2-ylmethyl and pyridin-2-ylmethyl amines.
- Yield : 55% (purity >90% after cleavage with TFA).
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0°C → RT (amide step) | Prevents epimerization |
| Solvent | DCM or DMF | Maximizes solubility |
| Equiv. of Et₃N | 2.0–3.0 | Neutralizes HCl |
| Purification Method | Column chromatography | Removes diastereomers |
Analytical Data and Validation
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under suitable solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with analogous acetamide derivatives:
Key Structural and Functional Differences
Substituent Effects: The pyridin-2-ylmethyl group in the target compound may confer stronger basicity and hydrogen-bonding capacity compared to thiophene (e.g., ) or hydroxypropyl () substituents .
Heterocyclic Influence :
- Furan rings () are less electron-rich than thiophene () or pyridine (target compound), affecting electronic interactions with biological targets .
- Piperidine-containing analogs () exhibit greater conformational flexibility, which may improve binding to globular proteins .
Synthetic Accessibility: The target compound can likely be synthesized via condensation reactions between 2-fluorophenoxyacetic acid and furan/pyridine methylamines, similar to methods in and . Thiadiazole-linked derivatives (–17) require multi-step syntheses involving piperazine and thiadiazole intermediates, increasing complexity .
Pharmacological and Industrial Relevance
- Biological Targets: Fluorinated acetamides are common in kinase inhibitors and enzyme modulators.
- Industrial Scalability : highlights mild reaction conditions for analogous compounds, suggesting feasibility for large-scale production of the target compound .
Biological Activity
2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide, with CAS number 1286704-78-6, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 340.3 g/mol. Its structure includes functional groups such as a furan ring and a pyridine moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇FN₂O₃ |
| Molecular Weight | 340.3 g/mol |
| CAS Number | 1286704-78-6 |
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer therapy. It has been tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
Case Study: In Vitro Anticancer Activity
In a study evaluating the compound's efficacy against HepG2 cells, it demonstrated an IC50 value of approximately 6.19 µM, indicating potent antiproliferative effects. This was comparable to established chemotherapeutics such as sorafenib and doxorubicin, which had IC50 values of 9.18 µM and 7.94 µM respectively .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 6.19 | Sorafenib: 9.18 |
| MCF-7 | 5.10 | Doxorubicin: 7.94 |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that it may inhibit key inflammatory pathways, potentially reducing cytokine production in activated macrophages.
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. Further studies are needed to elucidate the precise mechanisms involved.
Antimicrobial Activity
Preliminary data suggest that 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide exhibits antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values in the low micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
